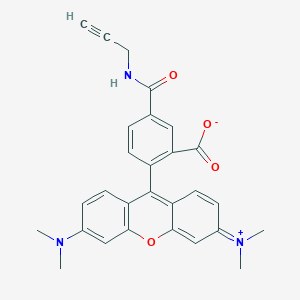
TAMRA alkyne, 5-isomer
Übersicht
Beschreibung
. This compound is valued for its high fluorescence efficiency and stability, making it an essential tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA alkyne, 5-isomer, involves the reaction of tetramethylrhodamine with propargylamine under specific conditions. The process typically includes:
Starting Material: Tetramethylrhodamine.
Reagent: Propargylamine.
Catalyst: Copper(I) bromide or copper(I) iodide.
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, ensuring the formation of the alkyne derivative
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Large-scale Reactors: To accommodate bulk quantities.
Purification Techniques: High-performance liquid chromatography (HPLC) for isolating the pure 5-isomer.
Quality Control: Rigorous testing to ensure the product meets industry standards
Analyse Chemischer Reaktionen
Types of Reactions: TAMRA alkyne, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and azide groups .
Common Reagents and Conditions:
Reagents: Azides, copper(I) bromide or copper(I) iodide, and stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA).
Conditions: The reaction is typically performed in aqueous or mixed aqueous-organic solvents at room temperature
Major Products: The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate, which retains the fluorescent properties of the TAMRA dye .
Wissenschaftliche Forschungsanwendungen
TAMRA alkyne, 5-isomer, has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research for its fluorescent properties.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Wirkmechanismus
The mechanism of action of TAMRA alkyne, 5-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The fluorescent properties of TAMRA enable the detection and visualization of the labeled molecules, facilitating various analytical and imaging techniques .
Vergleich Mit ähnlichen Verbindungen
TAMRA azide, 5-isomer: An azide derivative used in similar click chemistry applications.
TAMRA amine, 5-isomer: Contains an amine group for conjugation with electrophilic reagents.
TAMRA maleimide, 5-isomer: Used for labeling thiol groups in proteins and peptides .
Uniqueness: TAMRA alkyne, 5-isomer, stands out due to its alkyne functionality, which allows for highly efficient and specific click chemistry reactions. Its high fluorescence efficiency and stability make it a preferred choice for various labeling and imaging applications .
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBZMFMNBGTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



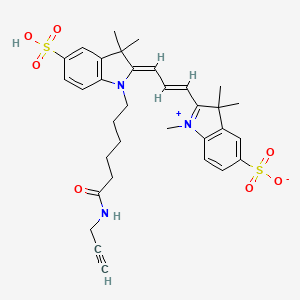
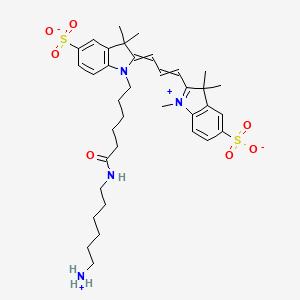
![2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B611057.png)
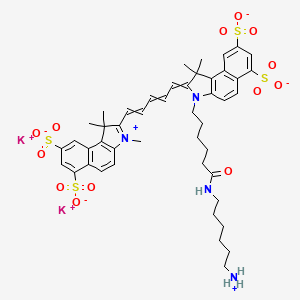
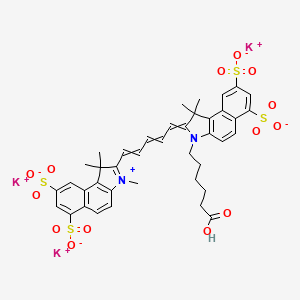
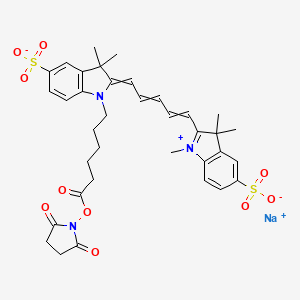
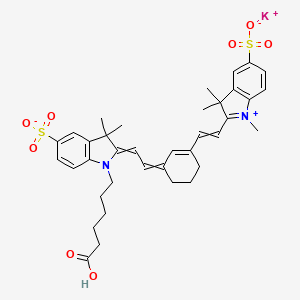
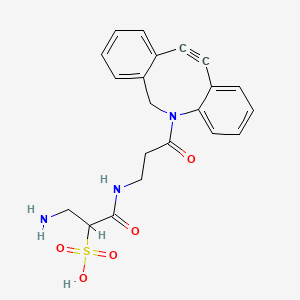
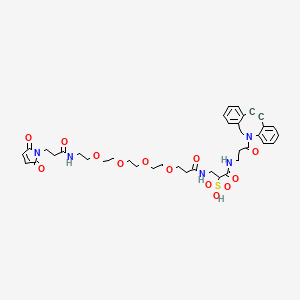
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
